molecular formula C₂₄H₃₅D₅O₅ B1158041 Cholic Acid-d5

Cholic Acid-d5

Cat. No.: B1158041
M. Wt: 413.6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholic Acid-d5 (deuterated cholic acid) is a stable isotope-labeled analog of cholic acid, a primary bile acid synthesized in the liver and critical for lipid digestion and cholesterol homeostasis . Its molecular structure incorporates five deuterium atoms, typically at positions 2, 2, 3, 4, and 4 of the steroid nucleus, enhancing its utility as an internal standard (IS) in quantitative mass spectrometry (MS)-based analyses . This compound is widely used to normalize data in pharmacokinetic, metabolomic, and lipidomic studies, particularly for quantifying endogenous bile acids in biological matrices such as plasma, urine, and feces . Its deuterated form ensures minimal interference with native analytes while providing identical chromatographic behavior, thereby improving analytical accuracy and precision .

Properties

Molecular Formula

C₂₄H₃₅D₅O₅

Molecular Weight

413.6

Synonyms

(3α,5β,7α12α)-3,7,12-Trihydroxy-cholan-24-oic Acid-d5;  17β-(1-Methyl-3-carboxy-propyl)etiocholane-3α,7α,12α-triol-d5; _x000B_5β-Cholic Acid-d5;  Cholalic Acid-d5;  Cholalin-d5;  Colalin-d5;  NSC-6135-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Recovery Rates and Precision of Deuterated Bile Acids in Solid-Phase Extraction (SPE)

Compound Conjugation Type Recovery Rate (%) RSD (%) Key Findings References
This compound Non-conjugated 70–100 1–6 High recovery; robust in plasma matrix
Taurothis compound Taurine <30 >30 Poor recovery due to sulfonic acid group
Deoxythis compound Non-conjugated 75–95 5–10 Comparable to this compound
Glycocholic Acid-d4 Glycine 65–85 8–12 Moderate recovery; pH-sensitive
Taurolithothis compound Taurine <30 >30 Low recovery; high matrix interference

Key Observations:

Sulfonic Acid Conjugates : Taurine-conjugated analogs (e.g., taurothis compound) exhibit poor recovery (<30%) and high variability (RSD >30%) in SPE protocols due to their strong acidity (pKa <0), which disrupts binding to reversed-phase columns .

Matrix Effects: Plasma proteins improve the repeatability of sulfonated analogs. For instance, taurothis compound showed an RSD improvement from 47% (IS alone) to 4% (IS with plasma) due to reduced nonspecific binding .

Non-Conjugated Analogs: this compound and deoxythis compound demonstrate superior recovery (>70%) and precision (RSD <10%), attributed to their balanced hydrophobicity and lack of ionizable sulfonic groups .

Methodological Considerations

  • Chromatographic Behavior: Taurine-conjugated analogs require ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) for optimal separation, whereas non-conjugated analogs perform well with conventional C18 columns .
  • Ion Suppression : Sulfonated analogs are prone to ion suppression in MS detection, necessitating higher concentrations for reliable quantification .
  • Stability : this compound remains stable under typical storage conditions (-80°C), while glycine-conjugated analogs may degrade faster due to ester hydrolysis .

Research Findings and Implications

  • Biological Studies : this compound has been pivotal in elucidating bile acid kinetics in diseases like breast cancer and COVID-19, where its stability enables precise quantification of dysregulated bile acid profiles .
  • Comparative Limitations: Despite its advantages, this compound cannot replace sulfonated or glycine-conjugated ISs in assays targeting conjugated bile acids, highlighting the need for compound-specific standardization .

Q & A

Q. How is Cholic Acid-d5 used as an internal standard in LC-MS/MS quantification of bile acids?

this compound serves as a stable isotopically labeled internal standard (SIL-IS) to correct for matrix effects, ionization efficiency, and extraction variability in bioanalytical workflows. For example, in plasma analysis, 10 µL of this compound (1000 ng/mL) is spiked into samples prior to protein precipitation with acetonitrile. Quantification relies on multiple reaction monitoring (MRM) transitions (e.g., m/z 412.3→412.3 for this compound), with calibration curves validated for linearity (5–2000 ng/mL) and precision (RSD <6.5%) . This method ensures accurate normalization of endogenous cholic acid levels by compensating for analytical variability.

Q. What validation parameters are critical for ensuring reliability of this compound in pharmacokinetic studies?

Key validation metrics include:

  • Accuracy (95.5–104.3% for cholic acid) and precision (intra-study RSD <6.5%) to confirm method robustness.
  • Recovery efficiency during sample preparation (e.g., 85–95% recovery via acetonitrile precipitation).
  • Stability under storage conditions (e.g., plasma frozen at −60°C to prevent degradation). These parameters are assessed using Phoenix WinNonlin® for non-compartmental pharmacokinetic modeling (e.g., AUC0-24 and Cmax calculations) .

Advanced Research Questions

Q. How can matrix effects be minimized when quantifying this compound in complex biological samples?

Matrix effects arise from co-eluting biomolecules (e.g., lipids or proteins) and are mitigated by:

  • Sample cleanup : Solid-phase extraction (SPE) or hybrid techniques like protein precipitation followed by SPE.
  • Chromatographic optimization : Using a C18 column with a mobile phase of 10 mM ammonium acetate and acetonitrile (70:30 v/v) to enhance separation .
  • Isotope dilution : Normalizing signals to this compound’s MRM transitions to correct for ion suppression/enhancement .

Q. What strategies improve selectivity for this compound in the presence of structural analogs like chenodeoxycholic acid?

  • Molecularly imprinted polymers (MIPs) : A QCM nanosensor with cholic acid-imprinted cavities achieves 15× higher selectivity for this compound over chenodeoxycholic acid, validated via adsorption capacity (Q = 8.92 vs. 0.60 nmol for the analog) .
  • Mass spectrometry : Leveraging distinct MRM transitions (e.g., m/z 412.3 for this compound vs. m/z 391.3 for deoxycholic acid) to avoid cross-talk .

Q. How should researchers interpret conflicting data from uncontrolled clinical studies involving this compound?

  • Bias mitigation : Use propensity score matching to adjust for confounding variables (e.g., concurrent ursodeoxycholic acid therapy).
  • Sensitivity analysis : Assess robustness of findings by varying assumptions about missing data (e.g., imputation methods).
  • Limitations : Acknowledge small sample sizes and lack of randomization, as highlighted in studies on bile acid synthesis disorders .

Q. What chromatographic conditions optimize separation of this compound from endogenous bile acids?

  • Column : C18 (2 × 75 mm, 3 µm particle size) at 40°C.
  • Mobile phase : Gradient elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile, starting at 30% acetonitrile and increasing to 90% over 15 minutes.
  • Flow rate : 0.3 mL/min to balance resolution and run time .

Methodological Challenges & Solutions

Q. How to validate isotopic purity of this compound in metabolic tracing studies?

  • High-resolution MS : Confirm absence of unlabeled cholic acid via exact mass measurements (e.g., Q-TOF instruments).
  • Batch testing : Use nuclear magnetic resonance (NMR) to verify deuterium incorporation at specified positions (e.g., C-24) .

Q. What experimental designs address low endogenous cholic acid levels in disease models?

  • Pre-concentration : Solid-phase extraction (e.g., C18 cartridges) to enrich samples.
  • Derivatization : Enhance sensitivity by forming methyl ester or hydrazone derivatives (e.g., 12-Hydrazone Cholic Acid) for LC-UV or fluorescence detection .

Data Interpretation & Reporting

Q. How to ensure reproducibility of this compound-based assays across laboratories?

  • Detailed protocols : Document centrifugation speeds (e.g., 13,000 rpm for 5 min), reconstitution buffers (50% acetonitrile), and instrument settings (e.g., negative ion mode in MS).
  • MIAME compliance : Adhere to guidelines for reporting metabolomics data, including raw MRM chromatograms and calibration curves .

Q. What statistical approaches resolve discrepancies in pharmacokinetic-pharmacodynamic (PK-PD) correlations?

  • Non-linear mixed-effects modeling (NLME) : Account for inter-subject variability in AUC and Emax calculations.
  • Bootstrap resampling : Estimate confidence intervals for parameters like Tmax in sparse sampling designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.